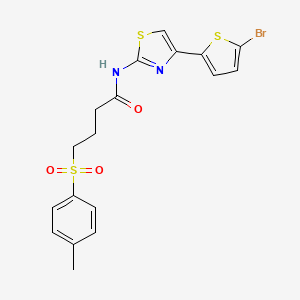
8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, brominating agents, and methylating agents. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base.
Benzylation: Using 4-methylbenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like NBS or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, particularly its interactions with nucleic acids.
Medicine: Investigating its potential as a therapeutic agent, possibly in antiviral or anticancer research.
Industry: Using it in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 7-(4-methylbenzyl) group.
3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom.
8-bromo-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Lacks the 3-methyl group.
Uniqueness
The presence of the bromine, methyl, and 4-methylbenzyl groups in 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may confer unique chemical and biological properties, such as enhanced reactivity or specificity in biological systems.
Propiedades
IUPAC Name |
8-bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-8-3-5-9(6-4-8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOMXZZVAKZXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate](/img/structure/B2921128.png)


![4-METHOXYPHENYL [9-(1-PYRROLIDINYL)-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-8-YL] SULFONE](/img/structure/B2921135.png)
![N-(2,3-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2921136.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)
![4-(2-{2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetyl)morpholine-3-carbonitrile](/img/structure/B2921141.png)

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

![2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid](/img/structure/B2921147.png)

